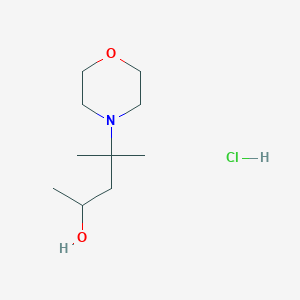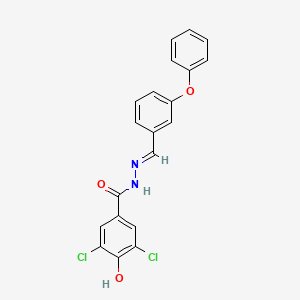![molecular formula C11H10ClN3O3S2 B5026194 4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5026194.png)
4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, also known as CP-690,550, is a novel Janus kinase (JAK) inhibitor that has been extensively studied for its potential therapeutic applications. JAK inhibitors have been shown to be effective in the treatment of a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is a selective inhibitor of JAK3, which is involved in the signaling pathways of several cytokines, including interleukins (IL)-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve disease activity in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, it has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its use in laboratory experiments is limited by its high cost and low solubility in water.
Zukünftige Richtungen
For research on 4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide include further studies of its efficacy and safety in the treatment of autoimmune and inflammatory diseases, as well as investigations into its potential use in other disease states. Additionally, there is ongoing research into the development of more potent and selective JAK inhibitors that may have even greater therapeutic potential.
Synthesemethoden
The synthesis of 4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide involves several steps, starting with the reaction of 2-chloro-3-pyridinylamine with methyl isothiocyanate to form the corresponding thiourea. This is then reacted with 4-bromo-2-methylthiophene to produce the desired product.
Wissenschaftliche Forschungsanwendungen
4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and improving disease activity in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S2/c1-13-11(16)9-5-7(6-19-9)20(17,18)15-8-3-2-4-14-10(8)12/h2-6,15H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSKMDSDBCYKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026122.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5026127.png)

![2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5026133.png)
![2,4-dichloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5026141.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide](/img/structure/B5026152.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026159.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5026164.png)
![3-chloro-4-{[1-(2,5-dimethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5026172.png)
![N-benzyl-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5026180.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5026187.png)
